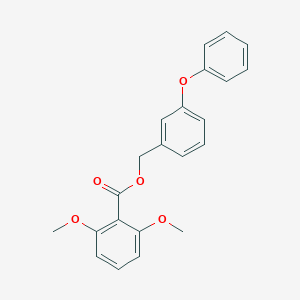
3-Phenoxybenzyl 2,6-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxybenzyl 2,6-dimethoxybenzoate, also known as PBDB, is a chemical compound that has been used in scientific research for various purposes. PBDB belongs to the class of benzodioxole compounds and is structurally similar to other compounds such as 2C-B and MDMA. PBDB has been studied for its potential use in medicinal chemistry, as well as its potential as a recreational drug.
作用機序
3-Phenoxybenzyl 2,6-dimethoxybenzoate acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. Specifically, 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to have affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects:
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to produce a range of biochemical and physiological effects in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may be related to the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate in lab experiments is its relatively high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the serotonin system in the brain. However, one limitation of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate is its potential for abuse as a recreational drug. Researchers must take precautions to ensure that 3-Phenoxybenzyl 2,6-dimethoxybenzoate is used only for scientific research purposes and not for recreational or illicit purposes.
将来の方向性
There are several potential future directions for research on 3-Phenoxybenzyl 2,6-dimethoxybenzoate. One area of interest is the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders such as depression, anxiety, and addiction. Another area of interest is the development of new compounds based on the structure of 3-Phenoxybenzyl 2,6-dimethoxybenzoate, which may have improved potency and selectivity for serotonin receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in animal models and humans, as well as its potential for abuse as a recreational drug.
合成法
The synthesis of 3-Phenoxybenzyl 2,6-dimethoxybenzoate involves the reaction of phenoxybenzyl chloride with 2,6-dimethoxybenzoic acid in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as column chromatography or recrystallization. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy or mass spectrometry.
科学的研究の応用
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been studied for its potential use in medicinal chemistry, particularly as a potential treatment for various neurological disorders. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been studied for its potential use as a research tool in the field of neuroscience, particularly in the study of the serotonin system.
特性
製品名 |
3-Phenoxybenzyl 2,6-dimethoxybenzoate |
|---|---|
分子式 |
C22H20O5 |
分子量 |
364.4 g/mol |
IUPAC名 |
(3-phenoxyphenyl)methyl 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-12-7-13-20(25-2)21(19)22(23)26-15-16-8-6-11-18(14-16)27-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3 |
InChIキー |
NFHILQGSKSAIKC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)


![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)